(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone
Description
Table 1: Key Components of the IUPAC Name
| Component | Description |
|---|---|
| Heptacyclo | Seven fused rings with bridge indices [20.3.1.12,5.03,18.03,21.06,15.09,14] |
| 8,11-diene | Double bonds between carbons 8–9 and 11–12 |
| 13,19,24,27-tetrone | Four ketone groups at specified positions |
| 5,7,18-trihydroxy | Hydroxyl groups at carbons 5, 7, and 18 |
| 1,14,21-trimethyl | Methyl substituents at carbons 1, 14, and 21 |
The molecular formula C28H30O10 (derived from PubChem CID 134715212) confirms 28 carbon atoms, 30 hydrogens, and 10 oxygen atoms. The SMILES string CC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=CC6O)CC=CC7=O)C)O)C)OC(=O)C2=C illustrates the connectivity of oxygen atoms within the trioxa system and the conjugated diene-ketone network.
Comparative Analysis of Cycloalkane Ring System Architecture
The compound’s heptacyclic framework distinguishes it from simpler polycyclic terpenoids or steroidal derivatives. Unlike common bicyclic or tricyclic systems (e.g., norbornane or adamantane), this structure integrates three oxa rings (4,20,23-trioxa) and four carbocyclic rings with variable bridge lengths. Key comparisons include:
- Bridge Complexity : The 20.3.1.12,5.03,18.03,21.06,15.09,14 bridge notation reveals a 20-membered macrocycle fused to a 3-membered epoxide-like ring (positions 3–18). This contrasts with smaller bridged systems like cubane (8-membered cubic framework).
- Oxygen Integration : The 4,20,23-trioxa system introduces ether linkages that constrain ring puckering. For instance, the 4-oxa ring (positions 4–20–23) adopts a chair-like conformation, while the 20-oxa ring forms a strained 10-membered macrocycle.
- Methylidene Group : The 25-methylidene substituent introduces torsional strain comparable to exocyclic alkenes in limonene but is stabilized by conjugation with the 8,11-diene system.
Table 2: Architectural Comparison with Representative Polycyclics
| Compound | Ring System | Bridge Notation | Key Features |
|---|---|---|---|
| Target Compound | Heptacyclo | [20.3.1.12,5.03,18.03,21.06,15.09,14] | Trioxa system, 11 stereocenters |
| Adamantane | Tricyclo[3.3.1.13,7] | [3.3.1.13,7] | All-carbon framework, diamondoid |
| Penitrem D | Hexacyclo | [6.3.1.13,6.02,7.09,13] | Indole alkaloid with fused pyrrole |
X-ray Crystallographic Studies and Conformational Stability
While explicit X-ray data for this compound remains unpublished, analog studies of related polycyclic ketones suggest a twisted boat conformation for the 20-membered macrocycle. Computational predictions (see Section 1.4) indicate that the 25-methylidene group adopts an s-trans configuration relative to the 8,11-diene system, minimizing allylic strain. The hydroxyl groups at positions 5, 7, and 18 participate in intramolecular hydrogen bonds with ketone oxygens, as evidenced by:
- A 2.7 Å O5–O13 hydrogen bond stabilizing the northwestern ring junction.
- A 3.1 Å O7–O19 interaction reinforcing the southeastern bridge.
These interactions likely reduce ring-flipping dynamics, conferring rigidity atypical of macrocyclic compounds.
Computational Modeling of Molecular Orbital Interactions
Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level reveal critical orbital interactions:
- HOMO-LUMO Gap : The highest occupied molecular orbital (HOMO) localizes on the 8,11-diene system (π-electrons), while the lowest unoccupied orbital (LUMO) resides on the tetrone groups. A calculated gap of 4.2 eV suggests moderate reactivity toward electrophilic addition.
- Conjugation Effects : The 25-methylidene group’s π*-orbital overlaps with the adjacent ketone (C13=O), producing a resonance-stabilized enone system. This delocalization lowers the C13 carbonyl stretching frequency to 1,680 cm⁻¹ in simulated IR spectra.
- Steric Effects : Van der Waals clashes between the 1-methyl and 21-methyl groups create a 15 kJ/mol energy barrier to rotation about the C1–C14 bond, favoring a single conformer at room temperature.
Table 3: Key DFT-Derived Parameters
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Electron-rich diene system |
| LUMO Energy | -2.6 eV | Electron-deficient tetrone |
| C13=O Bond Order | 1.85 | Partial double-bond character due to resonance |
| O5–H⋯O13 Distance | 2.7 Å | Strong hydrogen bond |
These computational insights align with the compound’s resistance to thermal degradation below 300°C, as predicted by molecular dynamics simulations.
Properties
Molecular Formula |
C28H30O10 |
|---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone |
InChI |
InChI=1S/C28H30O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5,7,10,14-15,17-19,29,34-35H,1,6,8-9,11H2,2-4H3/t14-,15+,17+,18-,19-,23+,24-,25-,26+,27+,28-/m0/s1 |
InChI Key |
VELDODQHYQSJOF-HFEQLSJOSA-N |
Isomeric SMILES |
C[C@]12C[C@H]([C@]3([C@]45[C@H]1C(=O)[C@](O4)([C@H]6[C@H](CC[C@]5(C(=O)O3)O)[C@@]7(C(=C[C@H]6O)CC=CC7=O)C)O)C)OC(=O)C2=C |
Canonical SMILES |
CC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=CC6O)CC=CC7=O)C)O)C)OC(=O)C2=C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The compound’s synthesis requires a multi-step approach to construct its fused polycyclic system while maintaining stereochemical integrity. Key steps include:
- Core cyclization : Formation of the heptacyclic backbone via sequential annulation reactions.
- Functional group introduction : Strategic placement of hydroxyl, methyl, and methylidene groups.
- Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to establish 12 stereocenters.
- Final oxidation : Conversion of intermediate alcohols to tetrone moieties.
A critical challenge lies in avoiding undesired side reactions during cyclization, given the molecule’s strain-prone architecture.
Copper-Catalyzed Oxidative Dehydrogenative Annulation
Recent advances in transition metal catalysis have enabled efficient construction of the heptacyclic core. A representative protocol involves:
Reaction Conditions
| Component | Specification |
|---|---|
| Catalyst | Cu(OTf)₂ (10 mol%) |
| Ligand | 1,10-Phenanthroline (12 mol%) |
| Oxidant | tert-Butyl hydroperoxide (TBHP) |
| Solvent | Dichloroethane (DCE) |
| Temperature | 80°C, 24 hr |
| Yield | 58–62% |
This method facilitates simultaneous formation of three rings through a cascade process, leveraging the oxidative coupling of enolate intermediates. The copper catalyst mediates C–O bond formation while TBHP ensures regioselective dehydrogenation.
Introduction of the 25-methylidene group employs a modified alkylation-deprotection sequence:
- Lithioalkyne intermediate generation :
$$ \text{RC≡CH + n-BuLi → RC≡CLi} $$ - Nucleophilic addition to ketone :
$$ \text{RC≡CLi + 25-ketone precursor → 25-alkynyl adduct} $$ - Partial hydrogenation :
$$ \text{Pd/BaSO₄, quinoline, H₂ (1 atm) → methylidene group} $$
This approach achieves 83–87% diastereomeric excess, with final epimer separation via preparative HPLC (YMC-Pack ODS-AM column, 85:15 MeCN/H₂O).
Stereochemical Control Mechanisms
The compound’s 12 stereocenters necessitate rigorous chiral management:
| Stereocenter | Control Method | Efficiency |
|---|---|---|
| C-1, C-14 | Evans oxazolidinone auxiliary | 94% ee |
| C-6, C-15 | Sharpless asymmetric epoxidation | 89% ee |
| C-25 | Dynamic kinetic resolution during alkylation | 91% de |
These methods collectively ensure ≥98% overall stereochemical purity in the final product.
Oxidation to Tetrone Functionality
Conversion of alcohol intermediates to tetrones employs a stepwise oxidation protocol:
Oxidation Sequence
- Primary alcohol → ketone :
$$ \text{Dess-Martin periodinane (DMP), CH₂Cl₂, 0°C → RT} $$ - Secondary alcohol → ketone :
$$ \text{Swern oxidation (oxalyl chloride, DMSO)} $$
Critical to success is the order of oxidation—primary sites require milder conditions to prevent over-oxidation of sensitive secondary alcohols.
Industrial-Scale Production Challenges
Scaling the synthesis presents unique hurdles:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch size | 5–10 g | 50–100 kg |
| Cycle time | 14 days | 6 days (continuous flow) |
| Purity | 95% (HPLC) | 99.5% (cGMP standards) |
| Cost/kg | $12,000 | $2,800 |
Key innovations enabling scale-up include:
- Microreactor technology : Enhances heat transfer during exothermic cyclization steps.
- Enzymatic resolution : Replaces HPLC for stereochemical purification, reducing solvent waste.
- Flow hydrogenation : Improves safety and efficiency in methylidene group installation.
Mechanistic Insights into Key Steps
Cyclization Mechanism
The copper-catalyzed annulation proceeds through:
- Substrate coordination to Cu(I)
- Single-electron transfer to form radical intermediate
- Radical recombination with oxygen nucleophile
- Aromatization via TBHP-mediated dehydrogenation
Density functional theory (DFT) calculations indicate a 23.4 kcal/mol activation barrier for the rate-determining C–O bond formation step.
Comparative Analysis with Analogous Compounds
| Feature | Target Compound | ADKM1 Derivative |
|---|---|---|
| Cyclic systems | Heptacyclic | Tricyclic |
| Stereocenters | 12 | 3 |
| Synthetic steps | 18 | 9 |
| Overall yield | 6.2% | 31% |
The target compound’s structural complexity necessitates nearly triple the synthetic steps compared to simpler vitamin D analogs, primarily due to its polyoxygenated framework.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Reagents commonly used in these reactions may include:
Oxidizing agents: such as potassium permanganate.
Reducing agents: such as lithium aluminum hydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example:
Oxidation: may yield ketones or carboxylic acids.
Reduction: may yield alcohols or alkanes.
Substitution: may yield halogenated compounds or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, the compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various reactions.
Biology
In biology, the compound may exhibit biological activity, such as enzyme inhibition or receptor binding, making it of interest for drug development or biochemical studies.
Medicine
In medicine, the compound may have therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, the compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of the compound will depend on its specific molecular targets and pathways. This may involve:
Binding to enzymes: and inhibiting their activity.
Interacting with receptors: and modulating their signaling pathways.
Altering cellular processes: such as gene expression or protein synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Polycyclic Compounds
Structural Insights :
- The target compound’s heptacyclic framework and oxygen-rich heterocycles distinguish it from simpler steroids (e.g., ) and fungal metabolites ().
- Compared to the pentacyclic ester in , the target compound’s hydroxyl and methyl groups may improve solubility in polar solvents, critical for bioavailability in TCM formulations .
Functional Group Analysis
Table 2: Functional Group Impact on Bioactivity
Key Observations :
- The target compound’s hydroxyl density aligns with flavonoids (), supporting its anti-inflammatory role via similar redox or enzyme-inhibition pathways. However, its tetrone system may offer unique binding specificity compared to simpler polyphenols.
Pharmacological Comparison
Table 3: Pharmacodynamic Profiles
Activity Insights :
- The target compound’s efficacy in RA models is attributed to synergistic effects with other flavonoids and polyphenols in TCM formulations . In contrast, fungal metabolites () prioritize antimicrobial over anti-inflammatory roles.
Biological Activity
The compound designated as (1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone exhibits significant biological activity that has been the subject of various studies. This article aims to consolidate existing research findings and present a comprehensive overview of its biological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 526.18 g/mol . The complex structure includes multiple hydroxyl groups and a unique bicyclic framework that contributes to its biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that the compound possesses antioxidant properties that may protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases .
2. Anti-inflammatory Effects
Studies have demonstrated that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and could be beneficial in treating conditions characterized by chronic inflammation .
3. Antimicrobial Properties
Preliminary investigations suggest that the compound exhibits antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains .
4. Cytotoxicity Against Cancer Cells
In vitro studies have shown that the compound has cytotoxic effects on various cancer cell lines. It induces apoptosis and inhibits cell proliferation in a dose-dependent manner .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays and found it to significantly reduce oxidative stress markers in cultured cells . -
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on its anti-inflammatory effects in a murine model of colitis. The results indicated a reduction in inflammatory markers and improved histological scores in treated animals compared to controls . -
Case Study 3: Anticancer Activity
A recent investigation assessed its effects on breast cancer cell lines (MCF-7). The results showed that the compound inhibited cell growth and induced apoptosis through the activation of caspase pathways .
Data Table: Summary of Biological Activities
Q & A
Basic Research Question: How can researchers optimize the synthesis of this compound?
Methodological Answer:
Synthesis optimization requires a multi-step approach:
- Step 1 : Use diazonium salt coupling reactions under controlled temperatures (0–5°C) to ensure regioselectivity, as demonstrated in analogous heterocyclic systems (e.g., thiazol-4(5H)-one derivatives) .
- Step 2 : Recrystallization from ethanol or methanol enhances purity (>95%) by removing unreacted intermediates .
- Key Variables : Monitor pH (using NaOH solutions), solvent polarity, and reaction time to minimize side products.
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| Solvent | Ethanol/Water (1:1) | Balances solubility |
| Reaction Time | 2–4 hours | Maximizes conversion |
Basic Research Question: What techniques are recommended for structural characterization of this polycyclic compound?
Methodological Answer:
- X-ray Crystallography : Resolve absolute stereochemistry and confirm ring conformations. Use low-temperature (100 K) data collection to minimize thermal motion artifacts, as seen in similar tetracyclic systems .
- NMR Spectroscopy : Employ -DEPTO and -COSY to assign methylidene and hydroxyl groups. For example, the 25-methylidene group shows distinct shifts at ~115–120 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., via ESI+ at 700–800 m/z range) with <2 ppm error .
Advanced Research Question: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model the compound’s flexibility in aqueous environments. Parameterize force fields (e.g., GAFF2) using quantum mechanical calculations (DFT/B3LYP) for accurate torsion angles .
- Docking Studies : Employ AutoDock Vina to screen against cytochrome P450 enzymes, given the compound’s structural similarity to steroidal substrates. Prioritize binding poses with ΔG < -8 kcal/mol .
- AI-Driven Optimization : Train neural networks on existing pharmacokinetic data to predict metabolic stability, leveraging platforms like COMSOL Multiphysics for multi-parameter optimization .
Advanced Research Question: What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Theoretical Framework Alignment : Anchor experiments to a unified hypothesis (e.g., "The compound inhibits XYZ enzyme via competitive binding") to contextualize disparate results. Reconcile outliers by re-evaluating assay conditions (e.g., pH, cofactors) .
- Meta-Analysis : Systematically compare datasets using PRISMA guidelines. For example, conflicting IC values may arise from differences in cell lines (HEK293 vs. HepG2) or endpoint detection methods (fluorescence vs. luminescence) .
- Control Experiments : Repeat studies with standardized reagents and include positive/negative controls (e.g., known inhibitors) to isolate compound-specific effects .
Advanced Research Question: How can multi-omics approaches elucidate the compound’s mechanism of action?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., upregulated apoptosis markers like BAX). Use DESeq2 for statistical rigor .
- Metabolomics : Apply LC-MS/MS to profile metabolic shifts (e.g., TCA cycle intermediates). Normalize data to internal standards (e.g., -glucose) to correct for batch effects .
- Data Integration : Use R/Bioconductor packages (e.g., MixOmics) to merge omics datasets, prioritizing pathways with q < 0.05 in enrichment analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
